molecular formula C8H6BrNO2 B8383061 3-Bromo-5-formylbenzamide

3-Bromo-5-formylbenzamide

Cat. No.: B8383061
M. Wt: 228.04 g/mol
InChI Key: JBHLWLCLWYHQQD-UHFFFAOYSA-N
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Description

3-Bromo-5-formylbenzamide (CAS 919347-53-8) is a high-purity chemical building block supplied with a minimum purity of 95% . This compound belongs to the benzamide family, a class of molecules known for their significance in medicinal chemistry and drug discovery . Its molecular formula is C8H6BrNO2 and it has a formula weight of 226.96 g/mol . The structure of 3-Bromo-5-formylbenzamide features three key functional groups: a benzamide core, a bromo substituent, and a formyl group. The amide group can participate in hydrogen bonding, influencing the compound's physicochemical properties and interactions with biological targets . The reactive bromo and formyl substituents on the benzene ring make this molecule a versatile intermediate for further synthetic elaboration. Specifically, the formyl group is a common handle for condensation reactions, such as the formation of imines or hydrazones, while the bromo group can undergo various metal-catalyzed cross-coupling reactions, including Suzuki or Sonogashira couplings. This dual functionality allows researchers to efficiently construct more complex molecular architectures, such as pharmaceutical candidates or functional materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

3-bromo-5-formylbenzamide

InChI

InChI=1S/C8H6BrNO2/c9-7-2-5(4-11)1-6(3-7)8(10)12/h1-4H,(H2,10,12)

InChI Key

JBHLWLCLWYHQQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences between 3-Bromo-5-formylbenzamide and structurally related brominated aromatic compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
3-Bromo-5-formylbenzamide C₈H₆BrNO₂ 228.043 Bromo, Formyl, Amide Pharmaceutical intermediates, heterocyclic synthesis
3-Bromo-5-chlorobenzoic acid C₇H₄BrClO₂ 235.35* Bromo, Chloro, Carboxylic Acid Agrochemicals, organic synthesis intermediates

*Calculated based on molecular formula from .

Key Observations:

  • Functional Groups : The formyl group in 3-Bromo-5-formylbenzamide enhances electrophilic reactivity, enabling nucleophilic additions (e.g., condensation reactions). In contrast, 3-Bromo-5-chlorobenzoic acid’s carboxylic acid group facilitates salt formation and substitution reactions .
  • Backbone Differences : The amide group in 3-Bromo-5-formylbenzamide reduces acidity compared to the carboxylic acid in 3-Bromo-5-chlorobenzoic acid, influencing solubility in polar solvents.

Research Findings and Methodological Insights

  • Thermal Stability : The high boiling point of 3-Bromo-5-formylbenzamide (322.2±32.0 °C) supports its use in high-temperature reactions, unlike carboxylic acid derivatives, which may decarboxylate under similar conditions .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-formylbenzamide, and what experimental conditions are critical for success?

  • Methodological Answer : A common approach involves bromination of a precursor (e.g., 5-formylbenzamide) using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Subsequent formylation can be achieved via the Vilsmeier–Haack reaction, employing POCl₃ and DMF . Key parameters include temperature control (0–5°C during bromination to avoid over-bromination) and stoichiometric precision to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-Bromo-5-formylbenzamide?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., deshielded protons adjacent to bromine and formyl groups). The formyl proton typically appears as a singlet near δ 10.0 ppm .
  • IR Spectroscopy : Stretching vibrations for the formyl group (C=O ~1700 cm⁻¹) and amide (N–H ~3300 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and isotopic pattern due to bromine .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) .

Q. What are the primary chemical reactions involving 3-Bromo-5-formylbenzamide in organic synthesis?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution : The bromine atom can be replaced by amines or thiols under Pd-catalyzed conditions (e.g., Buchwald–Hartwig amination) .
  • Cross-Coupling Reactions : Suzuki–Miyaura coupling with boronic acids enables aryl–aryl bond formation, leveraging the bromo substituent .
  • Reductive Amination : The formyl group reacts with amines in the presence of NaBH₃CN to form secondary amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-Bromo-5-formylbenzamide in multi-step syntheses?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) during bromination reduce di-brominated byproducts .
  • Catalyst Screening : Pd(PPh₃)₄ or Xantphos ligands enhance coupling efficiency in cross-reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in formylation steps, while dichloromethane aids in facile workup .

Q. How should researchers address impurities arising during the synthesis of 3-Bromo-5-formylbenzamide?

  • Methodological Answer :
  • Chromatographic Purification : Gradient elution (hexane → ethyl acetate) on silica gel resolves brominated impurities .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals by exploiting solubility differences .
  • TLC Monitoring : Pre- and post-reaction TLC (UV visualization) identifies side products early .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Methodological Answer :
  • Control Experiments : Synthesize and compare with known derivatives (e.g., 3-Bromo-5-chlorobenzamide) to isolate spectral anomalies .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts, aiding in peak assignment .
  • 2D NMR Techniques : HSQC and HMBC correlations map proton–carbon connectivity, resolving ambiguities in substitution patterns .

Q. What are the emerging applications of 3-Bromo-5-formylbenzamide in medicinal chemistry and materials science?

  • Methodological Answer :
  • Drug Discovery : The bromo and formyl groups serve as handles for derivatization into kinase inhibitors or protease modulators. For example, coupling with heterocyclic amines generates bioactive scaffolds .
  • Materials Science : Incorporation into metal–organic frameworks (MOFs) exploits its rigidity and functional groups for gas storage applications .
  • Chemical Biology : Photoaffinity labeling using the formyl group enables target identification in proteomic studies .

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